N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a hydroxyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide typically involves the reaction of 3-hydroxy-4-methylbenzoic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 3-hydroxy-4-methylbenzophenone.
Reduction: The major product is N-(3-hydroxy-4-methylphenyl)furan-2-amine.
Substitution: The major products depend on the substituent introduced, such as 3-bromo-4-methylphenyl furan-2-carboxamide.
Scientific Research Applications
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential antibacterial and antifungal properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions. These interactions can inhibit the activity of enzymes, leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)furan-2-carboxamide
- N-(3-methoxy-4-methylphenyl)furan-2-carboxamide
- N-(3-hydroxy-4-chlorophenyl)furan-2-carboxamide
Uniqueness
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring. This combination enhances its ability to form hydrogen bonds and participate in hydrophobic interactions, making it more effective in its biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-4-5-9(7-10(8)14)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
DIPYUCDKLWIPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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